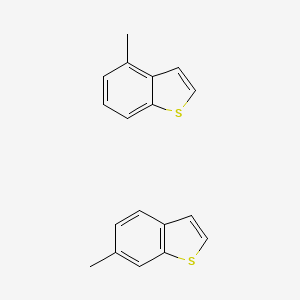
Benzyl(2-hydroxyethyl)dimethylammonium hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(2-hydroxyethyl)dimethylammonium hydroxide is a quaternary ammonium compound with the molecular formula C11H19NO2. It is known for its surfactant properties and is used in various industrial and research applications. The compound is characterized by the presence of a benzyl group, a hydroxyethyl group, and two methyl groups attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzyl(2-hydroxyethyl)dimethylammonium hydroxide can be synthesized through the quaternization of dimethylaminoethanol with benzyl chloride, followed by neutralization with a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C. The reaction can be represented as follows:
C6H5CH2Cl+HOCH2CH2N(CH3)2→C6H5CH2N(CH3)2CH2CH2OH+HCl
The resulting quaternary ammonium chloride is then treated with sodium hydroxide to form the hydroxide salt:
C6H5CH2N(CH3)2CH2CH2OH+NaOH→C6H5CH2N(CH3)2CH2CH2OH(OH)+NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The purity of the final product is typically ensured through recrystallization and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl(2-hydroxyethyl)dimethylammonium hydroxide undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzyl group can be reduced to form the corresponding alkyl derivatives.
Substitution: The hydroxide ion can participate in nucleophilic substitution reactions, replacing other leaving groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and tosylates under basic conditions.
Major Products
Oxidation: Benzyl(2-hydroxyethyl)dimethylammonium carboxylate.
Reduction: Benzyl(2-hydroxyethyl)dimethylammonium alkane.
Substitution: Various substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
Benzyl(2-hydroxyethyl)dimethylammonium hydroxide is utilized in several scientific research fields:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate the effects of quaternary ammonium compounds on cell membranes.
Medicine: Investigated for its potential antimicrobial properties and use in disinfectants.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of Benzyl(2-hydroxyethyl)dimethylammonium hydroxide involves its interaction with cell membranes and proteins. The compound disrupts the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It also interacts with proteins, causing denaturation and loss of function. The molecular targets include membrane lipids and protein thiol groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide (CTAB): Used as a surfactant and in DNA extraction protocols.
Tetrabutylammonium hydroxide: Commonly used as a strong base in organic synthesis.
Uniqueness
Benzyl(2-hydroxyethyl)dimethylammonium hydroxide is unique due to its specific combination of a benzyl group and a hydroxyethyl group, which imparts distinct physicochemical properties. Its ability to act as both a surfactant and a phase transfer catalyst makes it versatile in various applications.
Propriétés
Numéro CAS |
33667-47-9 |
|---|---|
Formule moléculaire |
C11H19NO2 |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
benzyl-(2-hydroxyethyl)-dimethylazanium;hydroxide |
InChI |
InChI=1S/C11H18NO.H2O/c1-12(2,8-9-13)10-11-6-4-3-5-7-11;/h3-7,13H,8-10H2,1-2H3;1H2/q+1;/p-1 |
Clé InChI |
TVVUHQXSPNKNOA-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CCO)CC1=CC=CC=C1.[OH-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



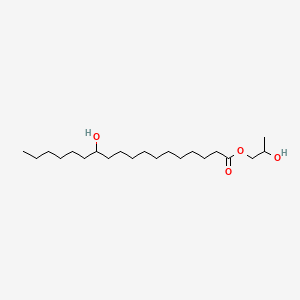

![2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-4-ium-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone bromide](/img/structure/B13816080.png)
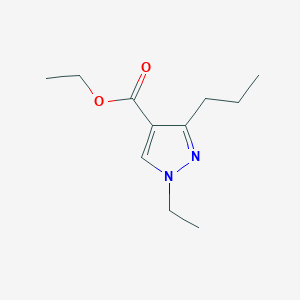
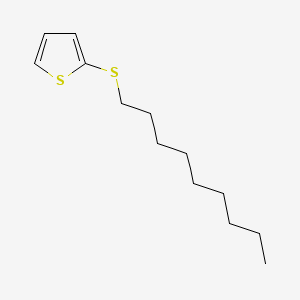

![1-Bicyclo[4.1.0]hept-7-yl-1-pentanone](/img/structure/B13816107.png)
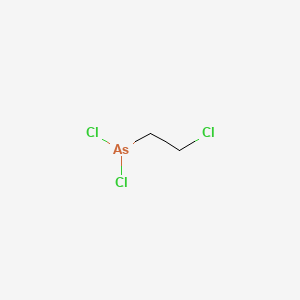

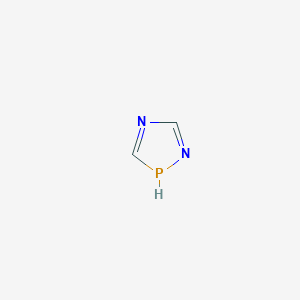
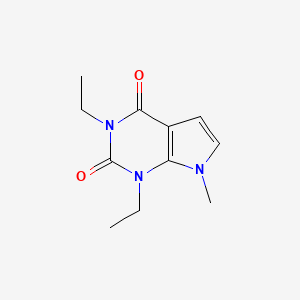
![1-[2-Amino-5-(1-methylethyl)phenyl]-2-chloro-ethanone](/img/structure/B13816154.png)
